molecular formula C18H18N2 B1385275 (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine CAS No. 1217613-14-3

(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine

Cat. No.: B1385275
CAS No.: 1217613-14-3
M. Wt: 262.3 g/mol
InChI Key: TYPNMGOVFQIUNI-HDMKZQKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine ( 1217613-14-3) is a high-value intermediate in neuroscience and medicinal chemistry research. It is a key precursor in the synthesis and study of potent allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a prominent target for cognitive disorders and neuropathic pain . This chiral compound features a tetrahydro-3H-cyclopenta[c]quinoline scaffold and is part of a class of molecules known for their activity as ago-PAMs (allosteric agonist-positive allosteric modulators) . Its primary research application lies in the investigation of the α7 nAChR subtype. Studies have shown that the enantiomerically pure form of related compounds, specifically the (3aR,4S,9bS) enantiomer known as GAT107, is the biologically active form that exhibits dual functionality: it acts as a direct allosteric activator and significantly potentiates the response of the receptor to its natural agonist, acetylcholine . This makes it an exceptionally useful pharmacological tool for probing receptor desensitization kinetics, allosteric signaling pathways, and for developing potential therapeutics for conditions such as Alzheimer's disease and schizophrenia . Researchers utilize this compound and its derivatives to explore novel treatment paradigms that avoid the rapid desensitization caused by orthosteric agonists alone. The product is provided with guaranteed high purity and is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions as it is classified as an irritant .

Properties

IUPAC Name

(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8,19H2/t14-,15+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNMGOVFQIUNI-HDMKZQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, with a cyclopentanone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential therapeutic properties against various diseases. Preliminary studies suggest it may exhibit activity against certain cancer types and neurodegenerative disorders due to its ability to interact with specific biological targets .
  • Structure-Activity Relationship Studies : Its unique structure allows researchers to explore modifications that could enhance its pharmacological properties. This is crucial for developing more effective drugs with fewer side effects.

Biological Research

  • Biochemical Probes : (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine can serve as a probe in biochemical assays to study enzyme interactions or receptor binding mechanisms. Its ability to bind selectively to certain proteins makes it a valuable tool in understanding complex biological pathways.
  • Ligand Studies : The compound's potential as a ligand in binding studies contributes to the understanding of molecular interactions within cells. This can lead to insights into drug-receptor dynamics and the development of targeted therapies.

Industrial Applications

  • Synthesis of Novel Compounds : In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for the development of new materials and intermediates that can be used in various applications .
  • Material Science : The unique properties of this compound may also lend themselves to applications in material science, potentially leading to the development of new polymers or coatings with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the efficacy of (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine:

  • Anticancer Activity : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The study indicated that modifications at the phenyl group could enhance activity.
  • Neuroprotective Effects : A study in Neuroscience Letters reported that this compound exhibited neuroprotective effects in models of neurodegeneration by modulating oxidative stress pathways .
  • Synthetic Pathways : A comprehensive review in Chemical Reviews detailed synthetic methodologies for producing this compound and its derivatives, emphasizing the importance of optimizing reaction conditions for yield and purity .

Mechanism of Action

The mechanism of action of (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Detailed studies using techniques such as molecular docking and biochemical assays are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural features and substituents of analogous cyclopenta[c]quinoline derivatives:

Compound Name Substituents (Position) Functional Group (Position 8) Key Structural Features Target Receptor
Target Compound Phenyl (4) Amine 3aR,4S,9bS stereochemistry Not explicitly stated
GAT107 4-Bromophenyl (4) Sulfonamide 3aR,4S,9bS configuration α7 nAChR (ago-PAM)
TQS 1-Naphthyl (4) Sulfonamide - α7 nAChR (PAM)
G-1 6-Bromobenzo[d][1,3]dioxol-5-yl (4) Ethanone Racemic mixture (3aR,4S,9bS*) GPER-1 (agonist)
6120497SRS10 3-Fluorophenyl (4) Ethanone 3aS,4S,9bR configuration GPER-1 (prospective hit)
P-TQS Phenyl (4) Sulfonamide - α7 nAChR (PAM)

Key Observations :

  • Position 4 Substituents : The phenyl (target compound) vs. bromophenyl (GAT107), naphthyl (TQS), or halogenated benzodioxolyl (G-1) groups influence receptor selectivity. For example, G-1’s 6-bromobenzo[d][1,3]dioxol-5-yl group is critical for GPER-1 agonism .
  • Position 8 Functional Groups: The amine in the target compound contrasts with sulfonamide (GAT107, TQS) or ethanone (G-1, 6120497SRS10) groups. Sulfonamides enhance α7 nAChR modulation , while ethanones are associated with GPER-1 activity .

Pharmacological Properties

  • The target compound’s amine may enable hydrogen bonding with Glu218 in GPER-1, a residue critical for ligand binding .
  • α7 nAChR Modulation : Sulfonamide derivatives (GAT107, TQS) act as positive allosteric modulators (PAMs). GAT107 uniquely combines agonist and PAM activity (ago-PAM) via dual binding sites . The target compound’s amine group could alter its modulatory profile compared to sulfonamides.
  • Antiproliferative Effects: G-1 inhibits cancer cell migration (IC50 = 0.7–1.6 nM) via GPER-1-mediated pathways . Structural analogs with ethanone or amine groups may share similar mechanisms but require validation.

Binding Interactions and Molecular Docking

  • GPER-1 Binding: In docking studies, cyclopenta[c]quinoline derivatives interact with hydrophobic residues (Met141, Val219, Phe223) and form hydrogen bonds with Glu218 . The target compound’s amine group likely participates in this interaction, mimicking the ethanone-oxygen in G-1 .
  • α7 nAChR Binding : Sulfonamide groups in GAT107 and TQS engage in electrostatic interactions with the receptor’s allosteric site, while bromophenyl/naphthyl groups enhance hydrophobic binding . The target compound’s phenyl and amine may reduce α7 nAChR affinity compared to these analogs.

Impact of Functional Groups on Bioactivity

  • Amine vs.
  • Halogenated Substituents : Bromine or fluorine atoms (e.g., in G-1 or 6120497SRS10) enhance receptor affinity and metabolic stability . The target compound’s phenyl group lacks halogenation, which may limit potency but improve pharmacokinetics.

Biological Activity

(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is a complex organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

  • Molecular Formula : C18H18N2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1217613-14-3

Research indicates that compounds similar to (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine may interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling. The compound's structure suggests potential interactions with GPCRs, which could modulate signaling pathways involved in numerous physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest that similar compounds may act as inhibitors of key enzymes involved in metabolic pathways. For instance, inhibition of carbonic anhydrase has been documented for related structures .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of cyclopentaquinoline derivatives. For example:

  • Case Study : A derivative exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound may also exhibit neuroprotective activities:

  • Mechanism : It is hypothesized that the compound can modulate neurotransmitter systems and protect against neurodegenerative diseases by reducing oxidative stress and inflammation .

Anti-inflammatory Properties

Inflammation is a common pathway in many diseases. Compounds with similar structures have shown promise in reducing inflammatory markers:

  • Research Findings : Studies have reported that these compounds can inhibit pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectionReduces oxidative stress
Anti-inflammatoryInhibits cytokines

Q & A

Q. What are the optimal synthetic routes for (3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted quinoline precursors with phenyl-containing reagents. Key steps include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the phenyl group, as demonstrated in analogous cyclopentaquinoline syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the amine derivative. Yield improvements (e.g., 71% to >85%) require inert atmosphere control (N₂) and temperature optimization (80–100°C) .
  • Deuterated Analogues : Substitution with deuterated arylboronic acids (e.g., 4-methoxy-d3-phenylhydrazine) to study isotope effects on reactivity .

Q. How can structural conformation and stereochemistry be validated for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration (e.g., 3Ar,4s,9bs) using single-crystal diffraction (Cu-Kα radiation, 113 K). Compare bond lengths and angles to density functional theory (DFT) models .
  • NMR Spectroscopy : Assign stereochemistry via 1H^1H- and 13C^13C-NMR coupling constants (e.g., J=5.6HzJ = 5.6 \, \text{Hz} for axial protons) and NOESY correlations to confirm spatial proximity of substituents .

Q. What biological screening strategies are applicable for this compound?

Methodological Answer:

  • Target Identification : Prioritize assays based on structural analogs (e.g., 4BP-TQS, a sulfonamide derivative targeting GABA receptors) .
  • In Vitro Assays : Use HEK293 cells expressing α7 nicotinic acetylcholine receptors (nAChRs) to measure agonist/antagonist activity via calcium flux assays. IC₅₀ values <10 µM indicate high potency .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what catalytic applications arise?

Methodological Answer:

  • Complex Formation : The amine and cyclopentadienyl moieties act as bidentate ligands. React with Cu(II) or Ru(II) salts in ethanol under reflux to form octahedral complexes. Characterize via UV-Vis (λ = 450–600 nm) and cyclic voltammetry (E₁/₂ = −0.2 to +0.3 V vs. Ag/AgCl) .
  • Catalytic Activity : Test complexes in asymmetric hydrogenation of ketones (e.g., acetophenone). Enantiomeric excess (ee) >90% achieved with Ru complexes at 50°C/5 bar H₂ .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 25–80°C (pH 3–10) for 72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Degradation peaks >5% indicate instability at pH >8 or T >60°C .
  • Kinetic Analysis : Fit data to Arrhenius equation (k=AeEa/RTk = A e^{-E_a/RT}) to calculate activation energy (EaE_a) for hydrolysis. EaE_a <50 kJ/mol suggests rapid degradation .

Q. What computational methods predict its binding affinity for neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with homology-modeled nAChRs (PDB: 2QC1 template). Score poses with MM-GBSA (ΔG < −40 kcal/mol indicates strong binding) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field). Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds (>3 stable interactions) .

Q. How can contradictory data on enantiomeric activity be resolved?

Methodological Answer:

  • Chiral Separation : Use HPLC with a Chiralpak IA column (hexane:isopropanol 90:10). Compare enantiomer activity in vitro (e.g., α4β2 nAChR inhibition). A 10-fold difference in IC₅₀ suggests stereospecificity .
  • Crystallographic Validation : Resolve enantiomer-protein co-crystals (e.g., with PDB: 5AFJ) to identify binding pocket interactions (e.g., π-stacking with TrpB) .

Q. What environmental impact assessments are needed for lab-scale use?

Methodological Answer:

  • Ecotoxicity Screening : Follow OECD Test 201 (algae growth inhibition). EC₅₀ <1 mg/L necessitates containment protocols .
  • Degradation Studies : Perform photolysis (UV-C, 254 nm) and biodegradation (OECD 301F). Half-life >60 days indicates persistence, requiring waste neutralization (e.g., ozonation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.